
2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide, also known as MBOA-Cl, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of benzoxazinones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer. 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has also been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects
2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis. 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide in lab experiments is its relatively low cost and easy availability. 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide is a synthetic compound that can be easily synthesized in the lab. Another advantage is its stability, which allows for long-term storage without degradation. However, one of the limitations of using 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide is its potential toxicity. Studies have shown that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can induce cytotoxicity in certain cell lines at high concentrations.
Orientations Futures
There are several future directions for the research on 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide. One area of interest is the development of new anti-inflammatory drugs based on 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Further studies are also needed to elucidate the mechanism of action of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide and its potential applications in the treatment of cancer and other diseases. Additionally, studies are needed to determine the safety and toxicity of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide in vivo and in clinical trials.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide involves the reaction of 2-chloroacetyl chloride with 4-methyl-3-oxo-1,4-benzoxazin-7-ylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. The purity of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-inflammatory activity. Studies have shown that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. This makes 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide a promising candidate for the development of new anti-inflammatory drugs.
Another area of research is the anti-cancer activity of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide. Studies have shown that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase-dependent pathway. This suggests that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has potential as a novel anti-cancer agent.
Propriétés
IUPAC Name |
2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-14-8-3-2-7(13-10(15)5-12)4-9(8)17-6-11(14)16/h2-4H,5-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWBGZMOYLWFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

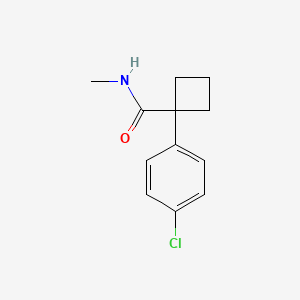
![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)

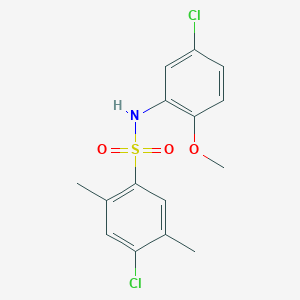
![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
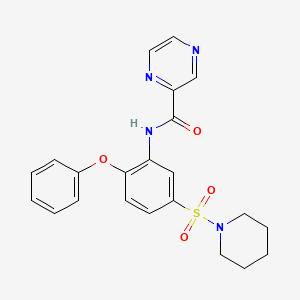
![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)
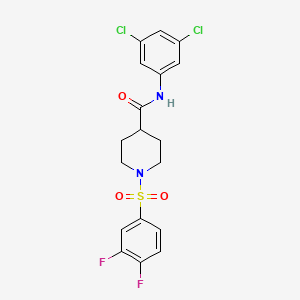
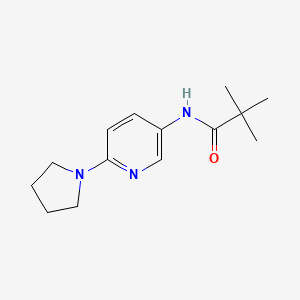
![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)

![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide](/img/structure/B7518851.png)

![N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7518864.png)